3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-hydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO3/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMGISMGOXUYFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70417388 | |
| Record name | 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70417388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15485-81-1 | |
| Record name | 3-(4-Chlorophenyl)-7-hydroxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15485-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70417388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation Route
The most widely reported method for synthesizing 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one involves a Friedel-Crafts acylation followed by cyclization (Figure 1). This route, adapted from studies on analogous flavonol derivatives, proceeds as follows:
Step 1: Friedel-Crafts Acylation
Resorcinol (1,3-dihydroxybenzene) reacts with p-chlorophenylacetic acid in the presence of a Lewis acid catalyst (e.g., anhydrous AlCl₃) in a non-polar solvent such as dichloromethane or nitrobenzene. The reaction is conducted under reflux (80–100°C) for 6–12 hours, yielding a monoacylated intermediate.
Step 2: Carbonization
The intermediate undergoes dehydration via heating (120–150°C) in the presence of a protic acid (e.g., sulfuric acid) to form a ketone precursor.
Step 3: Ring-Closing Reaction
Cyclization of the ketone is achieved under acidic conditions (e.g., HCl or H₃PO₄) at elevated temperatures (80–100°C), forming the chromen-4-one core. The hydroxyl group at position 7 is introduced during this step via keto-enol tautomerization.
Table 1: Reaction Conditions for Friedel-Crafts Route
Aldol Condensation and Cyclization
While less common for the 3-substituted derivative, aldol condensation has been utilized for structurally related flavones. This method employs:
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2,4-Dihydroxyacetophenone and 4-chlorobenzaldehyde in a basic medium (e.g., NaOH/EtOH), forming a chalcone intermediate.
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Cyclization via acid catalysis (e.g., H₂SO₄/glacial acetic acid) at 60–80°C.
However, this route predominantly yields 2-substituted chromenones and requires stringent regiochemical control to favor the 3-substituted product.
Reaction Optimization and Conditions
Catalyst Selection
-
Lewis Acids : AlCl₃ remains the catalyst of choice for Friedel-Crafts acylation due to its efficacy in activating carbonyl groups. Alternatives like FeCl₃ or ZnCl₂ result in lower yields (<50%).
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Solvent Systems : Polar aprotic solvents (e.g., nitrobenzene) enhance electrophilic substitution but complicate purification. Dichloromethane balances reactivity and practicality.
Temperature and Time
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Prolonged reflux during acylation (>10 hrs) degrades the chlorophenyl moiety, reducing yields.
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Cyclization at >100°C promotes side reactions, necessitating precise thermal control.
Purification and Isolation Techniques
Column Chromatography
The crude product is purified via silica gel column chromatography using a gradient eluent (hexane:ethyl acetate, 4:1 → 1:1). This removes unreacted starting materials and oligomeric byproducts.
Recrystallization
Final purification employs recrystallization from ethanol or methanol, yielding pale-yellow crystals with >95% purity (HPLC).
Analytical Characterization
Table 2: Key Spectroscopic Features
| Technique | Data |
|---|---|
| FT-IR (KBr, cm⁻¹) | 3280 (O-H), 1652 (C=O), 1604 (C=C aromatic), 1090 (C-Cl) |
| ¹H NMR (DMSO-d₆, δ ppm) | 12.8 (s, 1H, C7-OH), 8.20 (s, 1H, H-5), 7.85 (d, J=8.5 Hz, 2H, H-2',6'), 7.55 (d, J=8.5 Hz, 2H, H-3',5'), 6.55 (s, 1H, H-8) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 180.1 (C-4), 163.9 (C-7), 136.5 (C-1'), 132.0 (C-2',6'), 129.8 (C-3',5'), 126.4 (C-4'), 105.2 (C-10), 98.3 (C-6) |
| MS (ESI+) | m/z 287.03 [M+H]⁺ (calc. 287.04) |
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar chromenone core and dihedral angle of 15.9° between the chlorophenyl and benzopyranone rings.
Industrial Production Considerations
Scalability Challenges
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Friedel-Crafts Catalysts : Bulk use of AlCl₃ generates stoichiometric waste, prompting exploration of heterogeneous catalysts (e.g., zeolites).
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Continuous Flow Systems : Microreactors improve heat transfer and reduce reaction times by 40% compared to batch processes.
Comparative Analysis of Methods
Table 3: Advantages and Limitations of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Friedel-Crafts | High regioselectivity, scalable | Toxic catalysts, moderate yields |
| Aldol Condensation | Mild conditions | Low selectivity for 3-substituted product |
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromenone ring can be reduced to form a hydroxyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 3-(4-chlorophenyl)-7-oxo-4H-chromen-4-one.
Reduction: Formation of 3-(4-chlorophenyl)-7-hydroxy-4H-chroman-4-one.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Antioxidant and Anti-inflammatory Properties
Research indicates that 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one exhibits strong antioxidant and anti-inflammatory activities. Its mechanism includes scavenging free radicals and inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase.
Anticancer Potential
The compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis (programmed cell death) and inhibit cell proliferation by modulating signaling pathways related to cancer growth and survival . Its structural features contribute to its interaction with various molecular targets, making it a candidate for further development in cancer therapy.
Industrial Applications
In addition to its biological significance, this compound is utilized in the development of new materials. Its chromophoric properties allow it to be used in dyes and pigments, enhancing color stability and intensity in various applications.
In Silico Drug Design
Recent studies have employed in silico methods to design derivatives of this compound as potential anticancer agents. These studies focused on targeting estrogen receptors and tubulin receptors, with some derivatives showing higher docking scores than established drugs like tamoxifen .
Mechanistic Studies
Further investigations into the compound's mechanisms of action revealed its ability to affect multiple signaling pathways involved in inflammation and cancer progression. For instance, it has been shown to interact with macrophage migration inhibitory factor (MIF), suggesting its potential as a therapeutic agent in inflammatory diseases .
Comparative Analysis of Derivatives
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. In cancer cells, it can induce apoptosis and inhibit cell proliferation by modulating signaling pathways related to cell growth and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical properties of 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one can be contextualized by comparing it with analogs differing in substituent positions, functional groups, and pharmacological profiles. Below is a detailed analysis:
Substitution at Position 3
- This compound : The 4-chlorophenyl group enhances lipophilicity and may improve membrane permeability, contributing to SIRT1 activation .
- 3-(3-Chlorophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one (): A coumarin derivative (chromen-2-one) with a methyl group at position 3.
- 7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one () : The methoxy group at the phenyl ring’s ortho position introduces steric hindrance and electronic effects, possibly diminishing biological activity compared to the chloro-substituted analog.
Substitution at Position 7
- 7-Hydroxy-4H-chromen-4-one (7-C) () : Lacking the 3-(4-chlorophenyl) group, this compound shows weaker SIRT1 activation, highlighting the importance of the chloro-substituted phenyl moiety for potency.
- 3-(2',4'-Dichlorophenyl)-7-hydroxy-4H-chromen-4-one (DCHC) (): Dual chlorine atoms on the phenyl ring increase lipophilicity and SIRT1 activation efficacy compared to the mono-chlorinated target compound .
Substitution at Position 8 or 2
- 3-(4-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperazinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one () : The trifluoromethyl group at position 2 and piperazinylmethyl at position 8 introduce steric bulk and polar interactions, likely modifying receptor binding and metabolic stability.
- 7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one () : The trifluoromethyl group enhances electron-withdrawing effects, while the methoxy group may reduce oxidative metabolism, extending half-life compared to the target compound.
Pharmacological Activity
Structural and Crystallographic Insights
- Crystallographic Data: The target compound’s planar chromenone core facilitates π-π stacking interactions, while the 7-hydroxy group participates in hydrogen bonding, critical for SIRT1 binding .
- Comparative Solubility : Derivatives with polar substituents (e.g., piperazinylmethyl in ) exhibit improved aqueous solubility compared to the hydrophobic 4-chlorophenyl analog.
Biological Activity
3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one, a flavonoid compound, has garnered significant interest in the scientific community due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of the Compound
This compound is classified as a flavonoid, specifically a chromone derivative. Flavonoids are known for their antioxidant, anti-inflammatory, and anticancer properties. The compound's unique structure, characterized by the presence of a hydroxyl group and a chlorine atom on the phenyl ring, enhances its biological activity compared to other flavonoids .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits strong free radical scavenging capabilities, which help reduce oxidative stress in cells.
- Anti-inflammatory Effects : It inhibits key enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Anticancer Properties : The compound has been shown to induce apoptosis in cancer cells and inhibit cell proliferation by modulating various signaling pathways related to cell growth and survival .
Antioxidant Activity
Research indicates that this compound effectively scavenges free radicals. A study demonstrated that it significantly reduced oxidative stress markers in vitro, suggesting its potential as an antioxidant agent.
Anti-inflammatory Activity
The compound has been tested for its anti-inflammatory effects. In vitro assays revealed that it inhibited the production of pro-inflammatory cytokines in activated macrophages. This activity may be linked to its ability to block the NF-kB pathway, a critical regulator of inflammation .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cell Proliferation Inhibition : It demonstrated significant antiproliferative effects against various cancer cell lines with IC50 values ranging from 0.3 to 2 µg/mL .
- Induction of Apoptosis : Apoptotic assays indicated that the compound activates caspases involved in programmed cell death pathways, confirming its role as an apoptosis inducer in cancer cells .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with similar flavonoids is presented below.
| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity (IC50) |
|---|---|---|---|
| This compound | High | Moderate | 0.3 - 2 µg/mL |
| 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one | Moderate | Low | 1 - 5 µg/mL |
| 3-(phenyl)-7-hydroxy-4H-chromen-4-one | Low | Moderate | >10 µg/mL |
This table illustrates that while this compound exhibits superior biological activities compared to its analogs, further research is necessary to fully elucidate its mechanisms and therapeutic potential.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial properties of various chromone derivatives, including this compound. The results indicated significant inhibition against several bacterial strains with minimum inhibitory concentrations (MIC) ranging from 0.007 to 3.9 µg/mL .
- Neuroprotective Effects : In another study focusing on neuroprotection, this compound was shown to protect neuronal cells from oxidative damage induced by hydrogen peroxide, further supporting its antioxidant capabilities .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via condensation reactions, such as the Claisen-Schmidt reaction, using substituted acetophenones and hydroxybenzaldehydes. Optimization involves adjusting reaction temperature, solvent polarity (e.g., ethanol or DMF), and catalysts (e.g., NaOH or piperidine). For example, describes a similar chromenone derivative synthesized in 94% yield under reflux conditions in ethanol. Key steps include monitoring reaction progress via TLC and purifying via recrystallization or column chromatography .
- Key Considerations : Yield improvements may require inert atmospheres (N₂/Ar) to prevent oxidation of phenolic groups. highlights the importance of protecting group strategies (e.g., acetylation) for hydroxyl moieties during synthesis .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and hydroxyl groups (δ 9–12 ppm). The 4H-chromen-4-one carbonyl carbon appears at ~δ 176 ppm in ¹³C NMR .
- FTIR : Confirm the lactone carbonyl (C=O) stretch at ~1640–1680 cm⁻¹ and phenolic O–H stretch at ~3200–3500 cm⁻¹ .
- UV-Vis : Chromenone derivatives exhibit π→π* transitions at ~250–300 nm and n→π* transitions at ~350–400 nm, influenced by substituents .
Q. How can researchers assess the in vitro biological activity of this compound, such as cytotoxicity or enzyme inhibition?
- Methodology :
- Cytotoxicity : Use MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7). reports IC₅₀ values for chromenone derivatives, emphasizing dose-response curves and controls (e.g., doxorubicin) .
- Enzyme Inhibition : Perform fluorometric or colorimetric assays (e.g., for kinases or oxidoreductases). suggests pairing computational docking (e.g., AutoDock) with enzymatic validation to identify binding modes .
Advanced Research Questions
Q. What crystallographic methods and software (e.g., SHELXL) are used to determine the crystal structure, and how are challenges like twinning addressed?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with Mo/Kα radiation (λ = 0.71073 Å) is standard. SHELXL ( ) refines structures using least-squares minimization. For twinned crystals, the HKLF 5 format in SHELXL can deconvolute overlapping reflections .
- Data Interpretation : Analyze intermolecular interactions (e.g., hydrogen bonds, π-π stacking) using Mercury or OLEX2. provides a case study with monoclinic (P2₁/n) packing and hydrogen-bonding networks .
Q. How can computational approaches like molecular docking predict interactions with biological targets, and validate these findings experimentally?
- Methodology :
- Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-protein interactions. docked similar chromenones into Mycobacterium tuberculosis MtrA, identifying binding energies (<-8.1 kcal/mol) and key residues .
- Validation : Pair docking with mutagenesis (e.g., alanine scanning) or isothermal titration calorimetry (ITC) to confirm binding affinities.
Q. How to resolve contradictions in biological activity data across studies, considering variables like assay conditions or structural modifications?
- Methodology :
- Meta-Analysis : Compare IC₅₀ values across studies, normalizing for variables like cell line passage number, serum concentration, and incubation time .
- SAR Studies : Systematically modify substituents (e.g., halogenation at the 4-chlorophenyl group) to isolate activity trends. highlights structural analogs (e.g., Tioclomarol) with enhanced anticoagulant activity due to sulfonyl groups .
- Statistical Tools : Use ANOVA or machine learning (e.g., random forests) to identify confounding variables in heterogeneous datasets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
